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Hydrindantin dihydrate

Cat. No.: B1584599
CAS No.: 5950-69-6
M. Wt: 358.3 g/mol
InChI Key: QHVADKNWNMILPQ-UHFFFAOYSA-N
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Description

Historical Context of Tri- and Bi-indanone Derivatives in Analytical Chemistry

Indanone derivatives, a class of organic compounds characterized by a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, are prominent structural motifs in numerous natural products and pharmaceuticals. nih.govscispace.com Specifically, 1-indanones are valued in the chemical landscape for their straightforward accessibility and versatile reactivity. nih.gov Historically, these compounds have formed the core structural component of many bioactive natural products, including those with antiplasmodial, cytotoxic, and antifungal activities. nih.govscispace.com

Beyond their biological significance, the unique chemical properties of indanone derivatives led to their adoption in various fields. Their applications have expanded into materials science, where they are employed as organic functional materials, in the development of Organic Light-Emitting Diodes (OLEDs), and as dyes and fluorophores. scispace.com In analytical chemistry, the development of triketohydrindene hydrate (B1144303), commonly known as ninhydrin (B49086), a trione (B1666649) derivative of indane, marked a revolutionary step. This led to the widespread use of bi-indanone structures, such as hydrindantin (B147029), in highly sensitive analytical methods.

Foundational Research Contributions by Moore, Stein, and Ruhemann Relevant to Hydrindantin Dihydrate

The analytical importance of this compound is inextricably linked to the pioneering work of Siegfried Ruhemann, and later, Stanford Moore and William H. Stein.

In 1910, Siegfried Ruhemann, while studying the chemistry of cyclic ketones at Cambridge University, discovered triketohydrindene hydrate (ninhydrin). sci-hub.se He observed that this compound reacted with amino acids to produce an intense purple color, a product later named "Ruhemann's Purple". sci-hub.seresearchgate.net This discovery laid the groundwork for one of the most crucial methods in amino acid and protein chemistry. sci-hub.seservice.gov.uk Hydrindantin, the reduced form of ninhydrin, was identified as a key intermediate in the formation of Ruhemann's Purple. nih.govscispace.com The reaction mechanism involves ninhydrin reacting with an α-amino acid, which generates hydrindantin, an aldehyde, ammonia (B1221849), and carbon dioxide; the remaining ninhydrin then condenses with the generated ammonia and hydrindantin to produce the characteristic colored compound. nih.gov

Building upon Ruhemann's discovery, Stanford Moore and William H. Stein, at the Rockefeller University, revolutionized the quantitative analysis of amino acids. In the mid-20th century, they developed an automated method for separating and quantifying amino acids using ion-exchange chromatography. researchgate.netnobelprize.org A critical component of their automated system was a quantitative colorimetric method using a modified ninhydrin reagent. sci-hub.senobelprize.org They demonstrated that the inclusion of a reducing agent, or the direct addition of hydrindantin to the ninhydrin reagent, resulted in a more stable and sensitive reaction, yielding consistent and reproducible color development for photometric measurement. researchgate.netnobelprize.orgresearchgate.net This automated post-column derivatization method became the "gold standard" for amino acid analysis for decades, a testament to the robustness of the chemistry they developed. researchgate.net

Scientist(s)Key ContributionRelevance to this compoundYear of Major Contribution
Siegfried Ruhemann Discovered the reaction between ninhydrin and amino acids.Identified the formation of "Ruhemann's Purple," a reaction in which hydrindantin is a critical intermediate. sci-hub.seresearchgate.netservice.gov.uk1910
Stanford Moore & William H. Stein Developed automated ion-exchange chromatography for quantitative amino acid analysis.Utilized a stabilized ninhydrin reagent, often containing hydrindantin, for the highly sensitive photometric detection of amino acids. sci-hub.seresearchgate.netnobelprize.orgc. 1950s

Current Academic Research Trajectories for the Chemical Compound this compound

Contemporary research continues to find new and refined applications for this compound, moving beyond its traditional role in amino acid analysis.

One significant area is in materials science , where studies have investigated this compound's potential as an organic semiconductor. smolecule.com Its properties, including photoconductivity and charge transport capabilities, make it a candidate for use in the development of advanced electronic components like organic field-effect transistors (FETs) and organic light-emitting diodes (OLEDs). smolecule.com

In the field of medicinal chemistry and drug discovery , derivatives of the core indanone structure are being explored for therapeutic purposes. For instance, a series of indanone derivatives have been synthesized and tested as multi-target agents against Alzheimer's disease. nih.gov These compounds have shown the ability to inhibit key enzymes, prevent the aggregation of amyloid-beta peptides, and act as antioxidants, highlighting the therapeutic potential of the indanone scaffold. nih.gov Other research has focused on gallic acid-based indanone derivatives as agents that can reverse drug resistance in bacteria by inhibiting efflux pumps. researchgate.net

Analytical chemistry also sees continued innovation. Research focuses on improving the stability and handling of ninhydrin reagents for use in high-throughput screening and enzyme assays. researchgate.net These studies often involve the direct inclusion of hydrindantin to create more robust, air-stable reagents, which is crucial for manual batch analysis where reagents are frequently exposed to air. researchgate.net Furthermore, the ninhydrin-hydrindantin system remains vital in forensic science for the colorimetric detection and aging of latent fingerprints by reacting with the amino acids present in fingerprint residue. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O8 B1584599 Hydrindantin dihydrate CAS No. 5950-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3-trihydroxy-2-(1,1,2-trihydroxy-3-oxoinden-2-yl)inden-1-one
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InChI

InChI=1S/C18H14O8/c19-13-9-5-1-3-7-11(9)17(23,24)15(13,21)16(22)14(20)10-6-2-4-8-12(10)18(16,25)26/h1-8,21-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QHVADKNWNMILPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2(O)O)(C3(C(=O)C4=CC=CC=C4C3(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20884203
Record name [2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy-
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Molecular Weight

358.3 g/mol
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CAS No.

5950-69-6
Record name Hydrindantin dihydrate
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Record name Hydrindantin dihydrate
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Record name Hydrindantin dihydrate
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Record name [2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy-
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Record name [2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy-
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Record name 2,2',3,3,3',3'-hexahydroxy-2,2'-bisindan-1,1'-dione
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Mechanistic Organic Chemistry and Synthetic Applications of Hydrindantin Dihydrate

Chemical Transformations Involving Hydrindantin (B147029) Dihydrate as a Reagent

Hydrindantin dihydrate's reactivity is primarily centered around its function as a reducing agent and its involvement in the synthesis of chromophoric and nitrogen-bearing molecules.

This compound functions as the reduced counterpart to ninhydrin (B49086), establishing a reversible oxidation-reduction equilibrium that is fundamental to its chemical behavior. smolecule.com This property makes it a dependable reducing agent in specific synthetic contexts, most notably in colorimetric assays when used alongside ninhydrin. jayfinechem.com The presence of multiple hydroxyl groups contributes significantly to its reducing character. smolecule.com

The core of its reducing capability is demonstrated in the ninhydrin reaction itself. In the analysis of amino acids, ninhydrin is initially reduced to hydrindantin during the oxidative deamination of the amino acid. oreilly.com The hydrindantin formed is then essential for the subsequent color-forming reaction. wikipedia.orgresearchgate.net

While its primary application is in analytical chemistry, studies have explored its reactions in broader organic synthesis. For instance, research published in The Journal of Organic Chemistry investigated the reaction of this compound with Deoxofluor, a fluorinating agent. This reaction resulted in the formation of a cyclic polyfluoroether, showcasing its utility in synthesizing complex fluorinated molecules. acs.org

Table 1: Examples of Reductive Transformations

Reactant(s) Reagent Product(s) Reaction Context
Amino Acid + Ninhydrin - Aldehyde + CO₂ + NH₃ + Hydrindantin Initial step of the ninhydrin reaction. oreilly.com
This compound Deoxofluor Cyclic polyfluoroether Synthesis of complex fluorinated compounds. acs.org

This compound is indispensable in the reaction pathway for synthesizing specific nitrogen-containing molecules, particularly the intensely colored chromophore known as Ruhemann's purple. This reaction is the cornerstone of amino acid analysis. oreilly.com

The mechanism proceeds in distinct stages:

Oxidative Deamination : An α-amino acid reacts with two molecules of ninhydrin. The amino acid is oxidatively deaminated to form an aldehyde, carbon dioxide, and ammonia (B1221849). In this process, ninhydrin is reduced to hydrindantin. oreilly.com

Condensation : The newly formed hydrindantin then reacts with the liberated ammonia and an additional molecule of ninhydrin. smolecule.com

Chromophore Formation : This condensation yields the final product, 2-(2,3-dioxoindan-1-yl)iminoindane-1,3-dione, commonly known as Ruhemann's purple, which exhibits a characteristic maximum absorbance around 570 nm.

This pathway highlights hydrindantin not merely as a starting material but as a crucial intermediate that is generated in situ and is mechanistically essential for the formation of the final nitrogen-containing chromophore. Beyond this well-documented reaction, this compound is also recognized for its utility in the synthesis of other nitrogen-containing compounds, such as hydrazine (B178648) derivatives. chemimpex.com

Formation and Control of this compound in Chemical Systems

The efficacy of reactions involving hydrindantin often depends on its precise concentration, which has led to the development of methods for its controlled generation and stabilization.

Hydrindantin can be synthesized through the reduction of ninhydrin using various reducing agents, such as sodium borohydride (B1222165) or sodium formaldehyde (B43269) sulfoxylate. google.com However, for many applications, particularly in automated amino acid analysis, in situ generation is preferred.

A patented method describes the in situ generation of hydrindantin from a ninhydrin-containing composition by irradiating it with ultraviolet (UV) light. google.com This process allows for the controlled conversion of a portion of the ninhydrin into hydrindantin immediately before its use in a reaction zone. google.com This is particularly advantageous because hydrindantin is unstable in the presence of atmospheric oxygen, which rapidly oxidizes it back to ninhydrin. google.com Generating it on-demand mitigates this degradation. The formation of hydrindantin is also proposed to occur through the dimerization of the ketyl radical or the radical anion of ninhydrin, which can be generated photochemically. researchgate.net

Stabilization of the generated hydrindantin is critical. In reagent preparations for amino acid analysis, hydrindantin is often dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) or 2-methoxyethanol (B45455) mixed with an acidic buffer (e.g., lithium acetate (B1210297) or sodium acetate at pH 5.5), which helps to maintain its stability for a limited period. usp.orgcambridge.org

Precise control over the concentration of hydrindantin is crucial for reproducible and sensitive analytical results. jayfinechem.com Too little hydrindantin can lead to incomplete color formation, while an excess can cause it to precipitate out of solution. google.com

Methodologies for controlling its concentration include:

Controlled Irradiation : In the in situ generation method using UV light, the rate of hydrindantin formation can be closely regulated by controlling the duration and intensity of the irradiation. google.com

Temperature Regulation : The temperature of the activation zone where hydrindantin is formed can be maintained, for example, between 20°C and 30°C, to ensure a consistent rate of formation. google.com

Optimized Reagent Ratios : For prepared reagents, research has focused on optimizing the molar ratio of hydrindantin to ninhydrin. Studies have shown that varying the concentration of hydrindantin while keeping ninhydrin constant directly impacts the color yield in amino acid detection, allowing for the determination of an optimal ratio for maximum sensitivity. researchgate.netresearchgate.net For example, one optimized ninhydrin reagent for postcolumn derivatization contains approximately 18 g of ninhydrin and 0.7 g of hydrindantin in 900 mL of a DMSO and lithium acetate buffer solution. usp.org

Table 2: Parameters for In Situ Generation and Control of Hydrindantin

Parameter Method of Control Purpose Reference
Concentration Duration and intensity of UV irradiation on a ninhydrin solution To generate a precise amount of hydrindantin on-demand. google.com
Stability Maintenance of temperature in the activation zone (e.g., 20-30°C) To ensure a constant and predictable rate of formation. google.com
Precipitation Regulating the rate of formation To prevent the formation of too high concentrations that lead to precipitation. google.com

| Sensitivity | Adjusting the hydrindantin to ninhydrin ratio in prepared reagents | To optimize color formation for maximum analytical sensitivity. | researchgate.net |

Derivatization Reactions Mediated by this compound

This compound is a key component in derivatization reagents used for the detection and quantification of primary and secondary amines, particularly amino acids. greyhoundchrom.comsigmaaldrich.com Derivatization converts the analyte into a new compound with properties that are more suitable for detection, such as strong absorbance or fluorescence.

The most prominent example is its role in the ninhydrin reaction, which is a post-column derivatization technique in ion-exchange chromatography for amino acid analysis. usp.orghitachi-hightech.com In this reaction, hydrindantin mediates the formation of the highly colored Ruhemann's purple derivative from amino acids. This transformation allows for the sensitive colorimetric detection of amino acids at 570 nm.

Beyond its classic role, this compound has been shown to mediate other types of derivatizations. In a study exploring nucleophilic fluorination, this compound was reacted with Deoxofluor to yield a cyclic polyfluoroether derivative. acs.org This demonstrates its potential as a mediator in forming complex derivatives beyond the scope of amino acid analysis.

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula CAS Number Role/Context
This compound C₁₈H₁₀O₆ · 2H₂O 5950-69-6 The subject of the article; reducing agent, reagent. chemimpex.com
Ninhydrin C₉H₆O₄ 485-47-2 Oxidized form of hydrindantin; reagent for amino acid detection. oreilly.comwikipedia.org
Ruhemann's purple C₁₈H₉NO₄ 480-49-9 Colored product of the ninhydrin reaction.
Deoxofluor C₁₀H₂₂F₃NOS 155747-36-5 Fluorinating agent reacted with hydrindantin. acs.org
Sodium formaldehyde sulfoxylate CH₃NaO₃S 149-44-0 Reducing agent for synthesizing hydrindantin. google.com
Sodium borohydride NaBH₄ 16940-66-2 Reducing agent for synthesizing hydrindantin.
Dimethyl sulfoxide (DMSO) C₂H₆OS 67-68-5 Solvent for ninhydrin reagents. usp.org
2-Methoxyethanol C₃H₈O₂ 109-86-4 Solvent for ninhydrin reagents. cambridge.org
Lithium acetate C₂H₃LiO₂ 546-89-4 Component of buffer for ninhydrin reagents. usp.org
Hydrazine H₄N₂ 302-01-2 Mentioned as a potential synthetic target. chemimpex.com

Mechanistic Insights into Chromogenic Product Formation (e.g., Ruhemann's Purple)

The currently accepted mechanism for the formation of Ruhemann's Purple proceeds through several key steps. mst.edu First, ninhydrin forms a Schiff base with the amino acid. mst.edu This intermediate is unstable and readily undergoes decarboxylation to yield an aldehyde and an amine intermediate (2-amino-1,3-indandione). mst.edu This amine intermediate is also unstable and can hydrolyze, releasing ammonia and forming hydroxydiketohydrindene, which then reacts with ninhydrin to produce hydrindantin. mst.edu

The crucial color-forming step involves the condensation of this liberated ammonia with one molecule of hydrindantin and a second molecule of ninhydrin. mst.edu The hydrindantin, acting as a nucleophile, is essential for the formation of the final chromogenic product. smolecule.com The presence of hydrindantin is directly linked to the yield of Ruhemann's Purple; its addition to the ninhydrin reagent can lead to a nearly quantitative color yield by suppressing the hydrolysis of the intermediate amine. mst.edu205.166.159 The final structure, Ruhemann's Purple (diketohydrindylidene-diketohydrindamine), is a conjugated system that strongly absorbs light in the visible spectrum, typically around 570 nm, giving it its characteristic deep purple color.

Investigation of Reaction Kinetics and Thermodynamics of Derivatization Processes

The derivatization processes involving hydrindantin are governed by specific kinetic and thermodynamic parameters, which have been the subject of numerous investigations to optimize analytical methods.

The reaction is highly pH-dependent, with optimal color formation typically occurring in the pH range of 5 to 7. mst.edusci-hub.se For instance, studies on the reaction of ninhydrin with glycyl-alanine show a distinct pH profile for the reaction rate constant. researchgate.net The use of organic solvents such as dimethylsulfoxide (DMSO), acetonitrile, and 1-propanol (B7761284) can enhance the reaction rate. researchgate.netlookchem.com This catalytic role of solvents is attributed to factors like increased solubility of the Ruhemann's Purple product and the potential blocking of side reactions. lookchem.com

Catalytic Aspects of Reactions Involving this compound

In the context of the ninhydrin reaction, this compound is not a catalyst in the classical sense, as it is consumed during the reaction. ipinnovative.com Instead, it functions as a critical reactive intermediate. acs.org Its formation from the reduction of ninhydrin and its subsequent reaction with ammonia and another ninhydrin molecule is essential for the production of the final chromophore, Ruhemann's Purple. mst.edu Therefore, its role is that of a reactant in the condensation step, rather than a substance that increases the reaction rate while remaining unchanged.

Comprehensive Spectroscopic and Structural Investigations of Hydrindantin Dihydrate

Advanced Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of hydrindantin (B147029) dihydrate. By analyzing the vibrational modes of its constituent chemical bonds and functional groups, detailed insights into its molecular architecture and intermolecular interactions can be obtained.

Infrared (IR) Spectroscopic Analysis of Hydrindantin Dihydrate's Molecular Modes

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its functional groups. The molecule's structure, featuring hydroxyl groups, aromatic rings, and ketone functionalities, gives rise to a distinct spectroscopic fingerprint. Reference ATR-IR, transmission IR, and Raman spectra for this compound are available in public databases for comparative analysis.

The analysis of the spectrum reveals key molecular modes. The presence of multiple hydroxyl (-OH) groups from the core molecule and the two water molecules of hydration results in a strong, broad absorption band in the 3200–3550 cm⁻¹ region. specac.commasterorganicchemistry.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. vscht.czlibretexts.org The carbonyl (C=O) groups of the indandione structure produce a very strong, sharp absorption peak in the characteristic range of 1680–1750 cm⁻¹. masterorganicchemistry.comlibretexts.org Furthermore, C=C stretching vibrations within the aromatic rings give rise to bands in the 1400–1600 cm⁻¹ region, while the region below 1500 cm⁻¹ contains a complex pattern of C-C stretching and C-H bending vibrations, known as the "fingerprint region," which is unique to the molecule. specac.comlibretexts.org

Functional GroupVibrational ModeExpected Absorption Region (cm⁻¹)Intensity
O-H (Alcohols, Water)Stretching3200 - 3550Strong, Broad
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C=O (Ketone)Stretching1680 - 1750Strong, Sharp
C=C (Aromatic)In-ring Stretching1400 - 1600Medium to Weak
C-O (Alcohol)Stretching1050 - 1210Medium
C-H (Aromatic)Out-of-plane Bending675 - 900Medium to Strong

Probing Intermolecular Hydrogen Bonding Interactions through Vibrational Fingerprints

The crystal lattice of this compound is stabilized by an extensive network of intermolecular hydrogen bonds, involving the hydroxyl groups of the hydrindantin molecule and the integrated water molecules. Vibrational spectroscopy is exceptionally sensitive to these interactions. The formation of hydrogen bonds typically causes a significant broadening and a red-shift (a shift to lower frequency) of the O-H stretching vibration band in the IR spectrum. This phenomenon is a direct consequence of the weakening of the O-H covalent bond as the hydrogen atom interacts with an adjacent electronegative oxygen atom. The broadness of the O-H band observed in the 3200–3550 cm⁻¹ range for this compound is a classic vibrational fingerprint, confirming the presence of strong hydrogen bonding in the solid state. Detailed analysis of the shape and position of this band can provide qualitative information about the strength and nature of these crucial intermolecular forces.

Electronic Spectroscopy and Optical Properties Research

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides valuable information on the electronic transitions within the molecule and its potential for light emission, which is critical for its application in colorimetric and fluorometric assays.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies on this compound and its Derivatives

This compound is a key component in the ninhydrin (B49086) reaction, which produces the intensely colored Ruhemann's purple dye. The UV-Vis spectrum of the reaction mixture containing ninhydrin, an amino acid, and the intermediate hydrindantin shows two characteristic absorption maxima at approximately 405 nm and 570 nm. nih.gov The latter peak at 570 nm is responsible for the deep purple color and is the basis for the spectrophotometric quantification of amino acids. mdpi.com While the final product dominates the visible spectrum, the hydrindantin molecule itself possesses chromophores that absorb in the UV region. The aromatic benzene (B151609) rings and the carbonyl (C=O) groups contain π and non-bonding (n) electrons, respectively. The expected electronic transitions include π → π* transitions associated with the aromatic system and n → π* transitions for the carbonyl groups, which typically occur in the UV region of the electromagnetic spectrum. iosrjournals.org For instance, the precursor molecule, ninhydrin, exhibits UV absorption peaks in the 200-350 nm range. nist.gov

SpeciesReported Absorption Maxima (λmax)Associated Color
Amino Acid-Ninhydrin Reaction Mixture (yielding Ruhemann's Purple)~405 nm, ~570 nmDeep Purple
Asparagine-Ninhydrin Mixture340-350 nmYellow/Brown

Fluorescence Spectroscopic Characterization of Fluorescent Complexes

While this compound itself is not typically characterized as a fluorescent compound, it is integral to the formation of Ruhemann's purple, which can form highly fluorescent complexes upon coordination with certain metal ions. Treatment of Ruhemann's purple with metal salts, such as zinc chloride, leads to the formation of coordination complexes that exhibit significant fluorescence. This property is exploited in forensic science to enhance the visualization of latent fingerprints developed with ninhydrin. The fluorescence arises from the rigidification of the Ruhemann's purple structure upon complexation with the metal ion, which reduces non-radiative decay pathways and enhances photoluminescence. Spectroscopic studies focus on the excitation and emission spectra of these metal-Ruhemann's purple complexes to optimize their fluorescence intensity for analytical applications.

Crystallographic Analyses for Solid-State Structure Determination

The crystal structure of hydrindantin has been determined and its data is available in the Crystallography Open Database (COD). Such an analysis reveals the precise stereochemistry of the molecule and the intricate network of intermolecular interactions. The data from crystallographic studies confirm that the two indandione moieties are linked by a C-C bond and that each half of the dimer possesses hydroxyl groups. Crucially, the analysis of the dihydrate form precisely locates the water molecules within the crystal lattice and elucidates their role in bridging hydrindantin molecules through a complex network of hydrogen bonds. This detailed structural information is invaluable for understanding the compound's physical properties and its reactivity.

Crystallographic ParameterDescription
Crystal SystemThe geometric category of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupDescribes the symmetry elements of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the unit cell, the repeating unit of the crystal lattice.
ZThe number of molecules per unit cell.
Bond Lengths & AnglesPrecise measurements of the distances between atoms and the angles between bonds.
Hydrogen Bond GeometryDetailed information on donor-acceptor distances and angles for hydrogen bonds.

Note: Specific values for this compound are accessible through crystallographic databases like the Crystallography Open Database (COD).

Determination of Three-Dimensional Molecular Arrangement in this compound Crystals

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding its physical and chemical properties. For this compound, this arrangement has been elucidated through single-crystal X-ray diffraction studies. These investigations reveal that this compound crystallizes in the monoclinic system, a common crystal system characterized by three unequal axes with one oblique angle.

The spatial arrangement of the molecules is specifically defined by the space group P 1 2₁/c 1. This notation describes the symmetry elements present within the crystal's unit cell—the smallest repeating unit of the lattice. The hydrindantin molecule in the dihydrate crystal is located about a center of inversion, meaning it is centrosymmetric. nih.gov

The fundamental building block of the crystal, the unit cell, has been determined with precise dimensions. These parameters define the size and shape of the repeating unit that constructs the entire crystal structure. The specific dimensions and angles are detailed in the crystallographic data table below. nih.gov

Crystallographic Data for this compound nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 2₁/c 1
a (Å)8.4479
b (Å)12.4759
c (Å)7.9293
α (°)90.00
β (°)100.634
γ (°)90.00

Impact of Water Molecules on Crystal Packing and Intermolecular Linkages

The presence of two water molecules per hydrindantin molecule is not incidental; they are integral to the stability and structure of the crystal, primarily through the formation of an extensive network of hydrogen bonds. These water molecules act as crucial bridges, linking adjacent hydrindantin molecules and creating a cohesive and stable three-dimensional supramolecular assembly. nih.gov

In the crystal lattice, the water molecule is hydrogen-bonded to the hydroxyl group of one hydrindantin molecule and to a carbonyl oxygen of a neighboring hydrindantin molecule. This specific interaction creates a chain-like motif that propagates through the crystal. The hydrindantin molecules themselves are linked into centrosymmetric dimers via hydrogen bonds involving their hydroxyl groups. The water molecules then connect these dimers, effectively building a robust, interconnected structure. nih.gov

Key Intermolecular Linkages in this compound nih.gov
Interaction TypeDonor AtomAcceptor AtomDescription
Hydrogen BondHydroxyl Group (Hydrindantin)Water Molecule (Oxygen)Links hydrindantin molecule to the water lattice.
Hydrogen BondWater Molecule (Hydrogen)Carbonyl Group (Hydrindantin)Connects water molecules to adjacent hydrindantin molecules, forming chains.
Hydrogen BondHydroxyl Group (Hydrindantin)Hydroxyl Group (Adjacent Hydrindantin)Forms centrosymmetric dimers of hydrindantin.

Computational and Theoretical Chemistry Approaches for Hydrindantin Dihydrate Research

Density Functional Theory (DFT) Based Computational Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study hydrindantin (B147029) dihydrate, providing detailed information about its electronic and vibrational characteristics.

The electronic properties of the isolated hydrindantin molecule have been a subject of theoretical study. springerprofessional.dee-bookshelf.de Central to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

Theoretical calculations reveal that hydrindantin possesses a small HOMO-LUMO energy gap. researchgate.net This small gap is an indicator of potential intramolecular charge transfer (ICT) within the molecule. researchgate.net Such charge transfer is a key characteristic of molecules with significant nonlinear optical (NLO) properties. researchgate.net The analysis of HOMO and LUMO energies helps to understand the charge transfer mechanisms occurring within the molecule. researchgate.net

Table 1: Key Findings from HOMO-LUMO Analysis of Hydrindantin

Parameter Significance Finding for Hydrindantin
HOMO-LUMO Energy Gap Indicates chemical stability and potential for electron transfer. A small energy gap was calculated, suggesting high reactivity and potential for intramolecular charge transfer. researchgate.net

| Intramolecular Charge Transfer (ICT) | Responsible for various electronic properties, including NLO activity. | The small HOMO-LUMO gap is a strong indicator of ICT within the molecule. researchgate.net |

DFT calculations have been instrumental in interpreting the vibrational spectrum of hydrindantin dihydrate. springerprofessional.de The experimental FT-IR spectrum of this compound (C₁₈H₁₀O₆·2H₂O) has been investigated in detail, with DFT providing the theoretical foundation for assigning observed vibrational bands. springerprofessional.dee-bookshelf.de

Studies have employed DFT methods, specifically using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets, to calculate the optimized geometry and theoretical vibrational frequencies. researchgate.net The results from these calculations show good agreement with experimental data. researchgate.net A primary focus has been the analysis of the O-H stretching modes, which are complicated by the presence of water molecules and extensive hydrogen bonding in the crystal structure. e-bookshelf.de

Key findings from these theoretical studies include:

The asymmetric (υasOH) and symmetric (υsOH) stretching modes of the water molecules are calculated to overlap, appearing as a single broad band centered around 3433 cm⁻¹ in the experimental spectrum. springerprofessional.de

The stretching bands from the hydroxyl groups of the hydrindantin molecule itself are significantly red-shifted to approximately 2831 cm⁻¹. springerprofessional.de This shift is attributed to the formation of strong intermolecular O–H···O hydrogen bonds with the adjacent water molecules in the crystal lattice. springerprofessional.dee-bookshelf.de

The potential energy distribution (PED) of the fundamental vibrations was also calculated to provide a complete assignment of the normal modes of vibration. researchgate.net

Table 2: Comparison of Experimental and Theoretical Vibrational Data for this compound

Vibrational Mode Experimental Observation (FT-IR) Theoretical (DFT) Interpretation
Water Molecule OH Stretching Broad band centered at 3433 cm⁻¹ Overlapping asymmetric (υasOH) and symmetric (υsOH) stretching modes. springerprofessional.de

| Hydrindantin Molecule OH Stretching | Red-shifted band at ~2831 cm⁻¹ | Shift caused by strong intermolecular O–H···O hydrogen bonding. springerprofessional.de |

While specific studies on the reaction energetics of this compound are not detailed in the provided sources, DFT is a standard method for such investigations. rsc.org This approach allows for a comprehensive exploration of reaction mechanisms by calculating the potential energy surface of a given reaction. rsc.org

For reactions involving this compound, DFT could be used to:

Identify Transition States: Locate the highest energy point along the reaction coordinate, known as the transition state, which is crucial for determining the reaction kinetics.

Determine Activation Barriers: Calculate the energy difference between the reactants and the transition state. This activation energy is a key factor in the rate of a chemical reaction.

This type of analysis provides a rationale for experimentally observed reactivity and can guide the design of new chemical processes. rsc.org

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations are used to predict and analyze the chemical reactivity of molecules. researchgate.net For hydrindantin, descriptors obtained from the energies of the frontier molecular orbitals (HOMO and LUMO) are applied to describe its reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) analysis is performed to predict the reactive sites of the molecule. researchgate.net The MEP map illustrates the charge distribution within the molecule, where negative regions (electron-rich) are susceptible to electrophilic attack and positive regions (electron-poor) are prone to nucleophilic attack. researchgate.net This analysis helps in understanding the molecule's interaction with other chemical species.

Research on Nonlinear Optical (NLO) Properties of this compound and Related Systems

Theoretical studies have identified hydrindantin as a molecule with potential for use in nonlinear optical (NLO) applications. researchgate.net The basis for this is the significant intramolecular charge transfer (ICT) indicated by the small HOMO-LUMO energy gap. researchgate.net Molecules exhibiting strong ICT often possess large hyperpolarizability values, a key requirement for NLO materials.

Calculations of the first-order hyperpolarizability (β) for the hydrindantin molecule have been performed, and the results confirm its NLO activity. researchgate.net This suggests that hydrindantin is an attractive candidate for the development of new and efficient NLO materials. researchgate.netresearchgate.net

Advanced Analytical Methodologies and Applications Utilizing Hydrindantin Dihydrate

Biochemical Assay Development for Amino Acids and Related Species

The reaction of ninhydrin (B49086) with amino acids to produce the intensely colored compound known as Ruhemann's purple is a cornerstone of biochemical analysis. Hydrindantin (B147029) is a key component in this reaction, acting as a reducing agent that facilitates the formation of the chromophore.

Principles of Post-Column Derivatization in Liquid Chromatography (e.g., Stein-Moore Chromatography)

Post-column derivatization is an analytical technique used in liquid chromatography to enhance the detection of analytes that lack a strong chromophore or fluorophore. After the separation of components on the chromatographic column, a reagent is introduced into the eluent stream to react with the separated analytes, converting them into derivatives that are easily detectable.

The classical method for amino acid analysis, developed by Stanford Moore and William H. Stein, utilizes ion-exchange chromatography followed by post-column derivatization with a ninhydrin reagent. In this system, hydrindantin is a critical component of the ninhydrin reagent. The reaction between ninhydrin and amino acids is significantly sped up in the presence of hydrindantin. scispace.com This is essential for the rapid and continuous detection required in a flowing stream of a chromatography system. The reaction requires temperatures around 130°C to approach completion within approximately one minute, a timeframe suitable for chromatographic detection. scispace.com Hydrindantin itself is the reduced form of ninhydrin and its presence helps to drive the reaction towards the formation of Ruhemann's purple, ensuring a stable and reproducible color yield for quantification. nih.govcore.ac.uk The stability of the ninhydrin reagent, particularly the hydrindantin component which is sensitive to air, is a critical factor in the reproducibility of the analysis. scispace.com

Spectrophotometric Determination of Amino Acids and Peptides Utilizing Hydrindantin Dihydrate

The spectrophotometric determination of amino acids and peptides relies on the ninhydrin reaction, which produces a deep purple color (Ruhemann's purple) with primary amino acids, absorbing maximally at 570 nm. scispace.comresearchgate.net Hydrindantin is essential for this reaction. scispace.comcolab.ws The reaction mechanism involves the oxidative deamination of the amino acid by ninhydrin, which itself is reduced to hydrindantin. scielo.brresearchgate.net The released ammonia (B1221849) then condenses with another molecule of ninhydrin and the hydrindantin to form the colored product. colab.wsscielo.br

This reaction is broadly applicable to primary amines, including amino acids, peptides, and proteins. mdpi.com The color yield for many peptides can be greater than that of a single amino acid because the N-terminal amino acid is sequentially removed and reacts with ninhydrin. For instance, the color yield of Ala-Ala-Leu is approximately three times that of leucine. The reaction is highly sensitive, allowing for the quantification of trace amounts of amino acids. The final colored product is not chemically bound to any insoluble materials, which is an advantage when analyzing complex samples like tissue or food extracts. mdpi.com

Optimization of Reaction Conditions and Buffer Systems for Enhanced Analytical Performance

The performance of the ninhydrin-based assay is highly dependent on the optimization of various reaction parameters. Key factors include the buffer system, pH, temperature, reaction time, and the concentrations of both ninhydrin and hydrindantin.

Buffer Systems and pH: Different buffer systems have been investigated, with acetate (B1210297) buffers being common. Studies have shown that cations like lithium, sodium, potassium, and magnesium in the acetate buffer are equally suitable. Potassium acetate is often preferred due to its high solubility. The pH of the reaction mixture significantly influences color development; for instance, the ninhydrin-amino acid reaction can be performed over a wide pH range, with lower pH values accelerating color development, though it may affect the stability of the resulting chromophore. For amino acid analysis using post-column derivatization, buffer systems with pH values ranging from 3.2 to 9.2 are utilized to achieve optimal separation.

Solvent, Temperature, and Time: Organic solvents are necessary because ninhydrin is poorly soluble in water. Dimethyl sulfoxide (B87167) (DMSO) has been identified as a suitable solvent as it provides intense color development and readily dissolves both ninhydrin and hydrindantin. Reaction temperature and time are critical for stable color formation. While temperatures of 100°C for 10 to 30 minutes have been frequently used, research has shown that heating at 90°C for 45 minutes can result in a more stable dye.

Reagent Concentrations: The concentrations of ninhydrin and hydrindantin must be carefully optimized. A systematic study found that a final concentration of 20 mg/mL for ninhydrin and 0.8 mg/mL for hydrindantin was optimal for the quantification of asparagine. researchgate.net This corresponds to a hydrindantin to ninhydrin ratio of 4:100.

The table below summarizes the optimized conditions from a study aimed at enhancing the analytical performance of the ninhydrin reaction for amino acid quantification. researchgate.net

ParameterOptimized Condition
Buffer Composition 0.8 mol L⁻¹ Potassium Acetate, 1.6 mol L⁻¹ Acetic Acid
Solvent DMSO/Aqueous Acetate Buffer (40/60 v/v)
Ninhydrin Concentration 20 mg/mL
Hydrindantin Concentration 0.8 mg/mL
Temperature 90 °C
Time 45 minutes
Measurement Wavelength 570 nm

These optimized conditions have been shown to provide a highly sensitive and reproducible method with excellent linearity for the quantification of most proteinogenic amino acids.

Analytical Applications for Other Chemical Analytes

The reactivity of the ninhydrin-hydrindantin system extends beyond amino acids to other chemical species, enabling their spectrophotometric determination.

Spectrophotometric Quantification of Cyanide Ions

Ninhydrin is a highly sensitive and selective reagent for the detection and quantification of cyanide ions. The reaction mechanism involves ninhydrin reacting with cyanide to form hydrindantin as a primary product. In some proposed mechanisms, hydrindantin is considered an intermediary in the formation of a purple or blue colored product, 2-cyano-1,2,3-trihydroxy-2H-indene.

The assay can be performed at different wavelengths, such as 485 nm or 590 nm, depending on the reaction conditions. The method is highly sensitive, with detection limits reported to be as low as 1.5 ng/mL. The reaction is influenced by pH, and the stability of the colored product can be affected by the presence of oxygen. The molar absorptivity for the cyanide-ninhydrin adduct has been calculated to be 5 x 10⁴ L mol⁻¹ cm⁻¹ at 485 nm.

Determination of N-Phosphonomethylglycine (Glyphosate) and Other Organic Compounds

The ninhydrin reaction has been adapted for the spectrophotometric determination of the herbicide N-Phosphonomethylglycine, commonly known as glyphosate (B1671968). This method is based on the reaction of the secondary amine group of glyphosate with ninhydrin to form the characteristic Ruhemann's purple, which is measured at 570 nm.

For this application, specific buffer systems have been developed. One such system utilizes a 4M lithium acetate (CH₃COOLi) buffer at pH 5.2 with hydrindantin in DMSO. This method demonstrated a molar absorptivity of 1.975×10⁴ L mol⁻¹ cm⁻¹ and was linear over a concentration range of 0.3 to 4.5 µg/mL. Another system employs sodium molybdate (B1676688) as a catalyst in a neutral aqueous medium, where the reaction is heated to 100°C. This latter method has a reported molar absorptivity of 3.2816 × 10⁴ L mol⁻¹ cm⁻¹ and a detection limit in the nanogram range. The development of these methods provides a simple and sensitive alternative to more complex chromatographic techniques for glyphosate analysis in various samples.

Integration into Green Chemistry Analytical Practices

The incorporation of this compound into modern analytical workflows aligns with several key principles of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is particularly evident in the evolution of derivatization reagents and the adoption of high-throughput methodologies.

Development of Environmentally Conscious Reagents and Derivatization Protocols

This compound is a critical component of the ninhydrin reagent, which is widely employed for the spectrophotometric quantification of amino acids. The reaction between an amino acid and ninhydrin, facilitated by the reducing agent hydrindantin, produces a deeply colored product known as Ruhemann's purple, allowing for sensitive detection. mdpi.commicrobenotes.com The development of greener analytical protocols has focused on replacing hazardous solvents and reagents traditionally used in these formulations.

Table 1: Optimized Green Reagent Composition for Amino Acid Analysis This interactive table summarizes the final concentrations of components in an optimized, environmentally conscious ninhydrin reagent as described in recent literature.

ComponentFinal ConcentrationRole in ReactionGreen Aspect
Potassium Acetate0.8 mol L⁻¹Buffering AgentBenign salt, replaces less desirable buffer components.
Acetic Acid1.6 mol L⁻¹Buffering AgentCommon, low-toxicity acid for pH control.
Ninhydrin20 mg mL⁻¹Primary ReagentReacts with amino groups to form chromophore.
Hydrindantin0.8 mg mL⁻¹Reducing AgentStabilizes the reaction, ensuring stoichiometric color formation.
DMSO / Acetate Buffer40/60 (v/v)Solvent SystemDMSO replaces more toxic solvents like 2-methoxyethanol (B45455).

Miniaturization and Automation Strategies in this compound-Based Assays

The principles of green analytical chemistry also emphasize the miniaturization of analytical methods to reduce sample and reagent volumes, thereby minimizing waste and cost. The classic ninhydrin reaction, involving hydrindantin, has been successfully adapted to miniaturized formats suitable for high-throughput screening.

Protocols have been developed for conducting the ninhydrin assay in a 96-well microplate format. researchgate.netnih.gov This approach significantly scales down the required volume of reagents and samples for each analysis compared to traditional test-tube or cuvette-based methods. Performing the assay in a microplate allows for the parallel processing of numerous samples, which is essential for applications in fields like enzyme activity screening and food science. researchgate.netresearchgate.net This miniaturization directly translates to a reduction in chemical waste per sample, aligning with green chemistry goals. researchgate.net

Furthermore, the ninhydrin-hydrindantin post-column derivatization method is the foundational technology for many commercially available automated amino acid analyzers. hitachi-hightech.comhitachi-hightech.com Companies like Hitachi have developed sophisticated instruments that automate the entire process, from sample injection and chromatographic separation to reagent mixing, reaction, detection, and data processing. hitachi-hightech.com This automation provides high reproducibility and throughput, analyzing dozens of samples per day with minimal analyst intervention. nih.gov The integration of the hydrindantin-based reaction into these automated systems exemplifies how established, reliable chemistry can be incorporated into modern platforms that enhance efficiency and reduce the manual handling of chemicals.

Table 2: Advantages of Miniaturization and Automation in Hydrindantin-Based Assays This interactive table outlines the key benefits achieved by adapting the hydrindantin-based amino acid assay to modern analytical platforms.

StrategyKey AdvantageImpact on Green Chemistry
Miniaturization Reduced reagent and sample consumption per analysis.Minimizes chemical waste and conserves valuable samples.
(96-well plate format)Enables high-throughput screening of many samples simultaneously.Increases efficiency, leading to lower energy consumption per sample.
Automation High precision and reproducibility, minimizing failed runs.Reduces waste from experimental errors.
(Dedicated Analyzers)Reduces manual handling of chemical reagents.Enhances operator safety.
High sample throughput for routine analysis.Improves overall laboratory efficiency and resource utilization.

Electrochemical Studies in Analytical Method Development

Electrochemical techniques offer powerful tools for studying the mechanisms and kinetics of chemical reactions and for developing novel sensing platforms. While this compound is not typically a primary component of electrochemical sensors itself, electrochemical methods have been instrumental in characterizing the reactions in which it participates.

Elucidating Reaction Kinetics Using Electrochemical Techniques

Understanding the kinetics of the ninhydrin-amino acid reaction is crucial for optimizing analytical assays. Electrochemical methods provide a means to monitor the reaction progress in real-time by measuring changes in electrical signals as the reaction occurs. A study at UC San Diego demonstrated the use of a paper-based electrochemical method, termed Transient Induced Molecular Electronic Signal (TIMES), to investigate the binding kinetics of ninhydrin with amino acids.

In this work, the reaction between ninhydrin and the amino acid glutamine was monitored electrochemically. By holding the concentration of one reactant constant while varying the other, researchers could observe corresponding changes in the electrochemical response signal. This allowed them to determine that the reaction rate is linearly proportional to the concentration of the amino acid, indicating a first-order reaction with respect to the amino acid. The study successfully translated the molecular binding events of the ninhydrin reaction into a digital signal, providing a platform for elucidating the reaction mechanism and kinetics without relying on traditional spectrophotometry.

Exploration of Electrochemical Sensing Platforms

Electrochemical sensing platforms are devices that use a transducer to convert a chemical interaction into a measurable electrical signal, such as current or potential. nih.gov These sensors are often built by modifying an electrode surface with specific materials that can selectively interact with a target analyte. rsc.org Common modifications include enzymes, antibodies, polymers, and nanomaterials that enhance sensitivity and selectivity. nih.govmdpi.com

A review of the current literature indicates that while electrochemical methods are used to study the ninhydrin reaction, this compound itself is not commonly used as a modifying agent or a fundamental component in the construction of electrochemical sensing platforms. The development of such sensors typically focuses on immobilizing a recognition element (like an enzyme or a molecularly imprinted polymer) onto an electrode to detect an analyte directly. mdpi.comnih.gov The role of hydrindantin is primarily as a soluble reagent in a colorimetric reaction. Therefore, the exploration of electrochemical sensing platforms does not currently feature the direct use of hydrindantin as a sensor-building material, though electrochemistry remains a valuable tool for analyzing the products of its reactions.

Interdisciplinary Research Avenues and Future Outlook for Hydrindantin Dihydrate

Investigations in Environmental Chemistry: Pollutant Degradation and Remediation

Hydrindantin (B147029) dihydrate is utilized in research focused on understanding the degradation of pollutants and developing methods for environmental remediation. chemimpex.comchemicalbook.com Its utility in this field is underscored by research indicating it is readily biodegradable by certain microorganisms, presenting it as a potentially more eco-friendly compound compared to persistent organic pollutants. smolecule.com

A significant application lies in the analytical determination of specific pollutants, such as cyanide. A spectrophotometric method has been developed for the trace determination of cyanide in industrial effluent, which is based on its reaction with ninhydrin (B49086), where hydrindantin is a key intermediary compound. researchgate.netresearchgate.net In one study, this method was used to analyze cyanide content in cassava leaves, demonstrating that boiling the leaves significantly reduces cyanide levels. researchgate.net The reaction involves the formation of a colored hydrindantin complex, which can be analyzed to quantify the amount of cyanide present. researchgate.net The formation of a stable, isolable ninhydrin-cyanide compound has been confirmed through crystalline preparation and characterization by mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) analyses. researchgate.net

The following table summarizes the findings of a study on cyanide reduction in cassava leaves using a method involving a hydrindantin complex.

Table 1: Cyanide Content in Cassava Leaves After Boiling

Boiling Time (minutes) Cyanide Content (ppm)
0 20.73
5 13.92
10 9.18
15 3.38

Data sourced from a study on cyanide analysis using a hydrindantin complex. researchgate.net

Contributions to Agrochemical Research and Development

Hydrindantin dihydrate serves as a valuable tool in the development and analysis of agrochemicals. chemimpex.com Its primary role is in analytical chemistry, where its reaction with specific compounds allows for their detection and quantification, which is crucial for research and quality control. chemimpex.com

One of the key applications is in the quantification of the widely used herbicide, N-Phosphonomethylglycine (glyphosate). researchgate.net A spectrophotometric method was developed using a 4M lithium acetate (B1210297) buffer system at pH 5.2, which included hydrindantin and dimethyl sulfoxide (B87167) (DMSO). researchgate.net This method allows for the consistent and reproducible assay of glyphosate (B1671968), which is vital for studying its environmental impact and adsorption properties on materials like kaolin (B608303) and starch. researchgate.net

Furthermore, hydrindantin is used in broader agrochemical research to understand plant biochemistry and defense mechanisms. In studies on coffee plants (Coffea arabica), a ninhydrin reagent containing hydrindantin was used to quantify amino acid levels. scispace.comscielo.br This analysis helped researchers understand the metabolic changes in plants infested with the nematode Meloidogyne exigua and to evaluate the potential of volatile organic compounds (VOCs) for pest control. scispace.comscielo.br By enabling the precise measurement of amino acids, hydrindantin contributes to the development of novel strategies for protecting crops. scispace.comscielo.br It is also listed as a derivatization reagent suitable for the detection of various pesticides in complex matrices. greyhoundchrom.com

Fundamental Studies on Complexation Reactions with Metal Salts and Biological Macromolecules

This compound is central to the ninhydrin reaction, a cornerstone technique for the photometric determination and quantitative analysis of amino acids, which are fundamental biological macromolecules. smolecule.comscispace.com In this reaction, hydrindantin acts as a synergist and a key intermediate. smolecule.comscispace.com The process involves the oxidative decarboxylation of an amino acid by ninhydrin, which produces ammonia (B1221849) and a reduced form of ninhydrin (hydrindantin). nih.gov The hydrindantin then reacts with the liberated ammonia and another molecule of ninhydrin to form the intensely colored product known as Ruhemann's purple, which allows for quantification. nih.gov

The ninhydrin reaction's effectiveness can be influenced by the presence of metal salts. Research has shown that salts of metals such as copper, silver, and mercury can interfere with the reaction, possibly by forming complexes with ninhydrin or by degrading hydrindantin-like compounds. springerprofessional.de

However, the complexation with metal salts has also been harnessed for practical applications. In forensic science, fingerprints developed with ninhydrin (which appear purple due to Ruhemann's purple) can be treated with metal salt solutions to form new complexes. This post-treatment can result in both a color change and, more importantly, the induction of fluorescence, which significantly enhances the contrast and visibility of latent fingerprints.

Table 2: Metal Salt Complexes with Ruhemann's Purple for Fingerprint Enhancement

Metal Salt Observed Effect Application
Zinc Salts (e.g., Zinc Chloride) Forms a fluorescent complex, with colors appearing as orange or magenta/pink. The magenta/pink complex is noted to be more fluorescent. Enhances visibility of latent fingerprints under specific light wavelengths.
Cadmium Salts Forms a fluorescent complex. Offers an alternative to zinc for producing fluorescence.
Lead Salts Causes a color change in the developed print. Used for color enhancement of the fingerprint.

Data compiled from studies on fingerprint development techniques.

Emerging Research Directions in Chemical Reagent Design and Material Science

The unique chemical structure of this compound makes it a compound of interest for emerging research in material science and the design of novel chemical reagents. chemimpex.com Scientists are exploring its potential in creating new materials, such as advanced polymers, that could improve the durability and efficiency of various products. chemimpex.com

A particularly promising avenue is in the field of organic electronics. smolecule.com Studies have investigated the potential of this compound as an organic semiconductor material, citing its photoconductivity and charge transport capabilities. smolecule.com This research suggests that it could be incorporated into the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (FETs). smolecule.com

The role of this compound as a precursor in organic synthesis is also being actively studied. In one investigation, it was reacted with Deoxofluor [(CH₃OCH₂CH₂)₂NSF₃] to synthesize a novel cyclic polyfluoroether, demonstrating its utility in creating complex fluorinated molecules. researchgate.net

Fundamental studies into the compound's properties are crucial for these applications. Researchers have conducted detailed investigations into its vibrational spectral signatures using FT-IR spectroscopy, supported by density functional theory (DFT) calculations. These computational studies provide insights into its molecular structure, hydrogen bonding, and electronic properties, which are essential for designing new materials and reagents.

Table 3: Emerging Applications of this compound

Research Area Application/Finding Significance
Material Science Synthesis of novel polymers. chemimpex.com Potential for creating more durable and efficient materials.
Organic Electronics Investigated as an organic semiconductor for OLEDs and FETs. smolecule.com Potential use in next-generation displays and electronic devices due to its photoconductivity and charge transport properties.
Organic Synthesis Used as a precursor to synthesize a cyclic polyfluoroether. researchgate.net Demonstrates its utility in the design of new, complex chemical structures.
Computational Chemistry Subject of FT-IR and DFT studies to analyze its structural and electronic properties. Provides fundamental data needed to predict its behavior and design new applications.

Q & A

Basic: What methodological considerations are critical when using hydrindantin dihydrate in amino acid detection via spectrophotometry?

This compound is commonly employed as a co-reagent with ninhydrin in amino acid analysis. The reaction mechanism involves the formation of Ruhemann's purple (λmax = 570 nm) upon reaction with primary amines. Key methodological steps include:

  • pH Control : Maintain a buffered system (pH 5.0–5.5) to stabilize the reaction .
  • Temperature : Heating at 100–105°C for 10–15 minutes ensures complete derivatization .
  • Light Sensitivity : Protect solutions from light to prevent photodegradation .
  • Reagent Stability : Freshly prepare solutions in methyl glycol or ethylene glycol to avoid decomposition (evidenced by color changes to red or blue in alkaline conditions) .

Basic: What protocols ensure the purity and stability of this compound during synthesis and storage?

  • Synthesis : Recrystallize from hot water or ethanol to achieve ≥98% purity, confirmed via melting point (252°C, decomposition) and HPLC .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to humidity, which promotes hydrolysis .
  • Handling : Use inert gas (e.g., nitrogen) during reagent preparation to minimize oxidation .

Advanced: How can researchers address contradictions in amino acid quantification data between spectrophotometric and chromatographic methods using this compound?

Discrepancies often arise from:

  • Interfering Substances : Secondary amines (e.g., proline) react poorly with ninhydrin-hydrindantin, requiring alternative derivatization (e.g., chloramine-T) .
  • Post-Column Derivatization Efficiency : In HPLC, ensure optimal post-column reagent composition (e.g., 18 g ninhydrin + 0.7 g hydrindantin in dimethyl sulfoxide/lithium acetate buffer) and flow rates (0.3–0.5 mL/min) to maximize sensitivity .
  • Matrix Effects : Pre-treat samples with solid-phase extraction to remove contaminants (e.g., salts) that quench fluorescence or absorbance signals .

Advanced: What strategies optimize this compound’s performance in post-column derivatization for high-throughput amino acid analysis?

  • Reagent Preparation : Dissolve this compound in dimethyl sulfoxide with 0.1% acetic acid to enhance solubility and stability under nitrogen atmosphere .
  • Temperature Control : Maintain post-column reaction coils at 120–130°C to accelerate the reaction without degrading the reagent .
  • Detection Limits : Use a diode array detector (DAD) with dual wavelengths (440 nm for proline, 570 nm for primary amines) to improve specificity .

Advanced: How does this compound’s reactivity vary under non-aqueous conditions, and what implications does this have for novel analytical applications?

  • Solvent Compatibility : In non-polar solvents (e.g., chloroform), this compound exhibits reduced reactivity, necessitating polar aprotic solvents (e.g., DMSO) to maintain kinetic efficiency .
  • Alternative Applications : Explore its use in lipid-bound amino acid detection by coupling with micellar electrokinetic chromatography (MEKC), optimizing buffer pH (8.5–9.0) to enhance resolution .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust or vapors .
  • Waste Disposal : Neutralize acidic or alkaline waste with buffered solutions before disposal to comply with environmental regulations .

Tables for Key Properties and Applications

Property Value Reference
Molecular Weight358.30 (dihydrate); 322.27 (anhydrous)
Melting Point252°C (decomposition)
SolubilitySoluble in methyl glycol, DMSO
Optimal Reaction pH5.0–5.5
Application Methodological Note Reference
Amino Acid SpectrophotometryUse 0.2% hydrindantin in ninhydrin reagent
HPLC Post-Column Derivatization0.7 g hydrindantin per 900 mL buffer
Stability in Storage30 days under nitrogen at 28–88°C

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate hydrindantin’s role in stabilizing Ruhemann’s purple intermediates using time-resolved spectroscopy .
  • Nanomaterial Integration : Explore its use in functionalized nanoparticles for enhanced detection limits in microfluidic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.